4-((Ethylsulfonyl)methyl)piperidine

Übersicht

Beschreibung

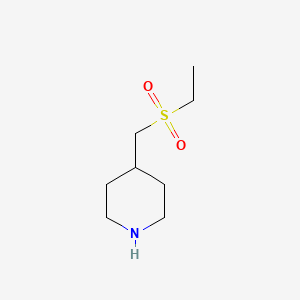

4-((Ethylsulfonyl)methyl)piperidine is an organic compound with the molecular formula C8H17NO2S. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a piperidine ring substituted with an ethylsulfonylmethyl group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with ethylsulfonylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Ethylsulfonyl)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethylsulfonylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Ethylsulfonyl)methyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-((Ethylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various physiological effects. The piperidine ring can also interact with biological membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

4-((Ethylsulfonyl)methyl)piperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the ethylsulfonylmethyl group and has different chemical and biological properties.

N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom, which affects its reactivity and pharmacological activity.

4-(Methylsulfonyl)piperidine: A similar compound with a methylsulfonyl group instead of an ethylsulfonylmethyl group, leading to differences in chemical behavior and applications.

The unique ethylsulfonylmethyl group in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Biologische Aktivität

4-((Ethylsulfonyl)methyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethylsulfonyl group, has been investigated for various pharmacological effects, including its role as an enzyme inhibitor and its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C₇H₁₅NO₂S

- CAS Number : 1018285-68-1

This compound features a piperidine ring substituted with an ethylsulfonyl group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been noted for their ability to modulate enzyme activity, particularly in relation to monoamine oxidase (MAO) inhibition.

Target Enzymes

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in managing mood disorders.

- Acetylcholinesterase (AChE) : Compounds with piperidine moieties have shown potential in inhibiting AChE, thus enhancing cholinergic transmission.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

| Study | Biological Activity | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study 1 | MAO-A Inhibition | 12.5 | Selective for MAO-A over MAO-B |

| Study 2 | AChE Inhibition | 25.0 | Moderate inhibition compared to known inhibitors |

| Study 3 | Neuroprotective Effects | N/A | Exhibited protective effects in neuronal cell cultures |

Case Studies

- MAO Inhibition Study : A study demonstrated that derivatives of piperidine, including this compound, were effective in selectively inhibiting MAO-A isoforms, which could be beneficial for treating depression and anxiety disorders .

- Neuroprotective Effects : Research indicated that this compound showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Cholinergic Modulation : A comparative analysis highlighted the ability of piperidine derivatives to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and potentially improving cognitive function in models of Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : Rapid absorption in biological systems is expected due to its lipophilic nature.

- Metabolism : Likely metabolized via sulfoxidation pathways similar to other sulfonyl-containing compounds.

- Excretion : Primarily renal excretion of metabolites.

Eigenschaften

IUPAC Name |

4-(ethylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTVDUBJJOFWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651576 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018285-68-1 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.